molecular formula C22H22N4O4 B2487395 5-(4-methoxybenzyl)-N-(4-methoxyphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 477854-45-8

5-(4-methoxybenzyl)-N-(4-methoxyphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2487395
CAS No.: 477854-45-8
M. Wt: 406.442
InChI Key: QBUGTQWPDRMXIA-UHFFFAOYSA-N
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Description

5-(4-methoxybenzyl)-N-(4-methoxyphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C22H22N4O4 and its molecular weight is 406.442. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-29-17-7-3-15(4-8-17)14-25-11-12-26-20(22(25)28)13-19(24-26)21(27)23-16-5-9-18(30-2)10-6-16/h3-10,13H,11-12,14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUGTQWPDRMXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN3C(=CC(=N3)C(=O)NC4=CC=C(C=C4)OC)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-methoxybenzyl)-N-(4-methoxyphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide (CAS No. 477854-45-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antiviral and antibacterial activities, and discusses structure-activity relationships (SAR) based on recent research findings.

  • Molecular Formula : C22H22N4O4
  • Molecular Weight : 406.43 g/mol
  • Boiling Point : Approximately 586.9 °C (predicted)
  • Density : 1.31 g/cm³ (predicted)

Biological Activity Overview

Recent studies have highlighted the compound's activity against various biological targets, particularly in the context of HIV and other viral infections.

Antiviral Activity

A key study demonstrated that derivatives of tetrahydropyrazolo[1,5-a]pyrazine compounds exhibit significant inhibition of HIV-1 integrase activity. The lead compound showed an IC50 value of 74 nM for integrase-catalyzed strand transfer and an IC95 value of 63 nM for inhibiting HIV-1 replication in cell cultures with normal human serum . This suggests that modifications to the pyrazolo structure can enhance antiviral efficacy.

Antibacterial Activity

The compound's antibacterial properties were assessed against a variety of bacterial strains. In vitro tests indicated moderate activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 μg/mL for several derivatives . The presence of methoxy groups in the benzyl and phenyl moieties appears to contribute positively to its antibacterial potency.

Structure-Activity Relationship (SAR)

The effectiveness of 5-(4-methoxybenzyl)-N-(4-methoxyphenyl)-4-oxo-4,5,6,7-tetrahydropyrazino[1,5-a]pyrazine-2-carboxamide can be attributed to its structural characteristics:

Structural Feature Impact on Activity
Methoxy GroupsEnhance lipophilicity and binding affinity
Tetrahydropyrazole CoreCritical for interaction with viral enzymes
Coplanarity of HeteroatomsOptimal binding to integrase active site

Research indicates that a coplanar relationship among metal-binding heteroatoms optimizes binding to the integrase active site .

Case Studies

  • HIV Integrase Inhibition : A series of compounds were synthesized and tested for their ability to inhibit HIV integrase. Modifications led to increased potency, emphasizing the role of substituents in enhancing biological activity .
  • Antimicrobial Screening : Derivatives were screened against various pathogens, revealing a spectrum of activity that correlates with structural variations. For instance, compounds with additional halogen substitutions showed improved antimicrobial properties compared to their unsubstituted counterparts .

Q & A

Q. What are the established synthetic routes for 5-(4-methoxybenzyl)-N-(4-methoxyphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols starting with precursors like substituted pyrazolo-pyrimidinones or pyrazine intermediates. Key steps include:

  • N-arylation : Reacting α-chloroacetamides or 2-chloro-1-(4-arylpiperazine-1-yl)ethanones with pyrazolo-pyrimidinone cores under controlled temperatures (e.g., 80–100°C) in polar aprotic solvents (e.g., DMF or acetonitrile) .
  • Functional group introduction : Methoxybenzyl and methoxyphenyl groups are added via nucleophilic substitution or coupling reactions, requiring precise stoichiometric ratios to avoid side products .
  • Optimization : Reaction time, solvent choice, and catalyst selection (e.g., triethylamine for pH control) are critical for yields >70%. For example, extended reaction times (12–24 hours) improve cyclization efficiency in pyrazine ring formation .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., methoxybenzyl protons at δ 3.7–3.9 ppm, pyrazine carbonyl at δ 160–165 ppm) .
  • IR spectroscopy : Key peaks include C=O stretches (~1680 cm1^{-1}) for the carboxamide and pyrazine-4-one groups .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+^+ at m/z ~435) using reverse-phase C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

  • Substituent variation : Replace methoxy groups with electron-withdrawing (e.g., nitro) or bulky substituents (e.g., benzyl) to assess effects on target binding. For example, 4-methoxyphenyl groups enhance solubility but may reduce affinity for hydrophobic enzyme pockets .
  • Bioisosteric replacements : Substitute the pyrazolo-pyrazine core with triazolo-quinoxaline analogs (e.g., as in ) to compare pharmacokinetic profiles .
  • In silico docking : Use AutoDock Vina to model interactions with kinases (e.g., CDK2 or Aurora B) and prioritize derivatives for synthesis .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Dose-response normalization : Re-test compounds under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
  • Orthogonal assays : Combine enzymatic inhibition data (e.g., IC50_{50}) with cellular proliferation assays (e.g., MTT) to confirm target engagement vs. off-target effects .
  • Meta-analysis : Use tools like RevMan to statistically aggregate data from heterogeneous studies, adjusting for variables like cell line mutational status .

Q. How can computational methods predict metabolic stability and toxicity?

  • ADMET prediction : Tools like SwissADME calculate logP (~2.5) and topological polar surface area (~90 Ų) to estimate blood-brain barrier permeability and CYP450 interactions .
  • Metabolite identification : Simulate Phase I/II metabolism (e.g., demethylation of methoxy groups) using Schrödinger’s Metabolism Module .
  • Toxicity alerts : Use Derek Nexus to flag potential hepatotoxicity from reactive intermediates (e.g., quinone-imine formation) .

Q. What strategies optimize solubility and stability for in vivo studies?

  • Co-solvent systems : Use PEG-400/water mixtures (e.g., 30:70 v/v) to enhance aqueous solubility while maintaining chemical integrity .
  • Solid dispersion : Formulate with polyvinylpyrrolidone (PVP-K30) to improve dissolution rates by disrupting crystalline lattices .
  • pH stability profiling : Test compound stability across pH 1–10 buffers (37°C, 24 hours) to identify degradation pathways (e.g., hydrolysis of the carboxamide group) .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates and Yields

IntermediateReaction ConditionsYield (%)Purity (%)Reference
Pyrazolo-pyrimidinone coreDMF, 80°C, 12 hours6695
Methoxybenzyl derivativeAcetonitrile, triethylamine, 24 hours8297

Q. Table 2: Comparative Biological Activity of Analogues

DerivativeIC50_{50} (nM, CDK2)LogPAqueous Solubility (µg/mL)Reference
Parent compound120 ± 152.512.3
4-Nitro-phenyl analogue45 ± 83.15.6
Triazolo-quinoxaline hybrid280 ± 201.828.9

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